2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid
CAS No.:
Cat. No.: VC18019324
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
amino}-2-(3-chlorophenyl)acetic acid -](/images/structure/VC18019324.png)
Specification
Molecular Formula | C14H18ClNO4 |
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Molecular Weight | 299.75 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18) |
Standard InChI Key | SFPNWUSWJKUFIH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central acetic acid backbone substituted at the α-position with both a 3-chlorophenyl group and a methylated tert-butoxycarbonyl (Boc) amine. The Boc group, a common protecting group in peptide synthesis, shields the amine functionality during reactions, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence reactivity .
Systematic IUPAC Name:
2-[(tert-butoxycarbonyl)(methyl)amino]-2-(3-chlorophenyl)acetic acid
Molecular Formula:
Molecular Weight:
306.74 g/mol (calculated via PubChem algorithms) .
Synthesis and Derivatization
Synthetic Routes
Although no direct synthesis protocol for this compound is documented, methodologies for analogous Boc-protected amino acids suggest a multi-step approach:
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Boc Protection:
Reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine yields the N-Boc-N-methylamine intermediate . -
Alkylation or Arylation:
The amine undergoes nucleophilic substitution with 3-chlorophenylacetic acid derivatives. For example, N-Boc-DL-phenylglycine (PubChem CID 571805) is synthesized via similar alkylation strategies . -
Deprotection and Purification:
Acidic hydrolysis (e.g., with trifluoroacetic acid) removes the Boc group, followed by recrystallization or chromatography for purification .
Key Challenges
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Steric Hindrance: The methyl and Boc groups on the amine may slow reaction kinetics, necessitating elevated temperatures or catalysts.
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Chiral Resolution: Isolation of enantiomers requires chiral stationary phases or enzymatic methods .
Physicochemical Properties
Solubility and Stability
Data extrapolated from structurally related compounds suggest:
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tert-butoxy) .
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NMR:
Applications and Biological Relevance
Pharmaceutical Intermediate
Boc-protected amino acids are pivotal in peptide synthesis. For instance, N-Boc-2-(3'-chlorophenyl)-L-glycine (PubChem CID 7145457) serves as a building block for protease inhibitors . The methylated amine in the target compound may enhance metabolic stability in drug candidates.
Material Science
The 3-chlorophenyl group’s electron-withdrawing nature could stabilize charge-transfer complexes, making the compound useful in organic electronics .
Future Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.
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Biological Screening: Testing against therapeutic targets like kinases or GPCRs.
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Computational Modeling: Predicting solubility and reactivity via DFT calculations.
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